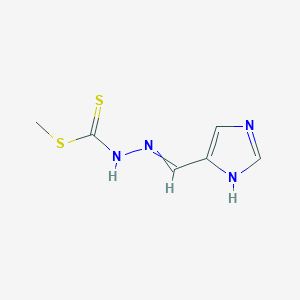![molecular formula C12H13IN2O3 B8422647 methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate](/img/structure/B8422647.png)
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine and the specific stereochemistry (S-configuration) adds to the uniqueness and potential reactivity of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through various methods such as Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions.
Introduction of the iodine substituent: This step often involves halogenation reactions using reagents like iodine or iodinating agents.
Esterification: The final step involves the esterification of the hydroxy group with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in suitable solvents.
Reduction: LiAlH4 or NaBH4 in dry ether or THF.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Its derivatives can be used to study biological pathways and molecular interactions.
Chemical Biology: It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Material Science: Its unique structure can be utilized in the design of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate involves its interaction with specific molecular targets. The iodine substituent and the pyrrolo[2,3-b]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents and stereochemistry.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different nitrogen positioning.
Imidazo[1,2-a]pyridines: These compounds have a similar bicyclic structure but with different heteroatoms.
Uniqueness
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate is unique due to its specific stereochemistry, the presence of an iodine substituent, and its potential reactivity. These features make it a valuable compound for various applications in medicinal chemistry and scientific research.
Eigenschaften
Molekularformel |
C12H13IN2O3 |
|---|---|
Molekulargewicht |
360.15 g/mol |
IUPAC-Name |
methyl (2S)-2-hydroxy-2-(4-iodo-1,6-dimethylpyrrolo[2,3-b]pyridin-5-yl)acetate |
InChI |
InChI=1S/C12H13IN2O3/c1-6-8(10(16)12(17)18-3)9(13)7-4-5-15(2)11(7)14-6/h4-5,10,16H,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
VIBVHIHAFMAAHF-JTQLQIEISA-N |
Isomerische SMILES |
CC1=C(C(=C2C=CN(C2=N1)C)I)[C@@H](C(=O)OC)O |
Kanonische SMILES |
CC1=C(C(=C2C=CN(C2=N1)C)I)C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl (2S)-2-{[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B8422568.png)



![methyl 4-methoxymethyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8422592.png)








